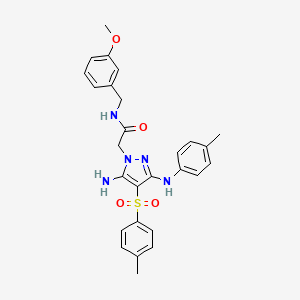

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Description

This compound features a 1H-pyrazole core substituted at the 3-, 4-, and 5-positions with p-tolylamino, tosyl (p-toluenesulfonyl), and amino groups, respectively. The pyrazole nitrogen at position 1 is linked to an acetamide moiety bearing a 3-methoxybenzyl group. The presence of electron-withdrawing (tosyl) and electron-donating (methoxybenzyl) groups may influence solubility, stability, and target binding. Comparisons are thus drawn from structurally related analogs.

Properties

IUPAC Name |

2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJHNKISWAMBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, including:

Formation of the Pyrazole Ring: : Starting with a substituted hydrazine and a β-diketone, the pyrazole ring is formed through a cyclization reaction.

Amination: : Introduction of the amino groups through nucleophilic substitution.

Tosylation: : Protecting the amino groups with a tosyl chloride.

Attachment of the Methoxybenzyl Group: : Through a coupling reaction, the methoxybenzyl group is introduced.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes:

Use of Catalysts: : To accelerate reactions and increase efficiency.

Controlled Temperature and Pressure: : To ensure consistency and quality.

Purification Techniques: : Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: : Reduction can occur at various functional groups, depending on the reagents used.

Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the pyrazole ring and the benzyl group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, permanganate, or osmium tetroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides for nucleophilic substitutions, and Lewis acids for electrophilic substitutions.

Major Products

From Oxidation: : Oxidized derivatives at the amino or benzyl groups.

From Reduction: : Reduced forms of the pyrazole ring or benzyl group.

From Substitution: : Various substituted pyrazole or benzyl derivatives.

Scientific Research Applications

This compound finds applications in multiple areas:

Chemistry

Catalysis: : Used as a ligand or catalyst in various organic reactions.

Materials Science: : Component in the development of advanced materials due to its structural properties.

Biology

Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, useful in biochemical research.

Protein Binding: : Studied for its interactions with proteins, which could inform drug design.

Medicine

Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific pathways in diseases.

Diagnostics: : Utilized in the development of diagnostic agents due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : Binding to specific proteins or enzymes, affecting their function.

Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, or modification of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s pyrazole core distinguishes it from indole, pyridazinone, and thiadiazole derivatives in the literature (Table 1). Key structural comparisons include:

- Substituent Effects : The 3-methoxybenzyl group in the target compound is also present in 2-(1H-Indol-1-yl)-N-(3-methoxybenzyl)acetamide (), where it contributes to moderate synthetic yield (61.4%) and distinct NMR signals (e.g., δ 3.82 ppm for methoxy protons) .

- Tosyl Group: The 4-tosyl substitution on the pyrazole is uncommon in the provided evidence.

- Pyridazinone Derivatives: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () exhibit similar acetamide linkages but differ in core structure, which correlates with FPR2 receptor agonism .

Pharmacological and Functional Comparisons

- FPR Receptor Modulation: Pyridazinone derivatives () act as FPR1/FPR2 agonists, with N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide showing FPR2-specific activation . The target compound’s pyrazole core and tosyl group may confer distinct receptor-binding behavior.

- Anticancer Activity: Thiadiazole derivative 4y () demonstrates potent cytotoxicity (IC50 = 0.034–0.084 mmol L⁻¹ against A549/MCF7) due to its p-tolylamino and thioacetamide groups .

- Synthetic Accessibility: Pyridazinone derivatives () achieve higher yields (up to 97%) compared to indole-based analogs (61.4%), possibly due to stable intermediates in pyridazinone synthesis . The target compound’s tosyl group may complicate synthesis, though this is speculative without direct data.

Substituent Impact on Bioactivity

- p-Tolylamino Group: Shared with thiadiazole derivative 4y, this substituent correlates with aromatase inhibition (IC50 = 0.062 mmol L⁻¹ in MCF7 cells) , suggesting its role in enzyme targeting.

- Tosyl Group: Likely increases metabolic stability compared to non-sulfonylated analogs, though may reduce solubility.

Biological Activity

2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : C19H19N3O5S

- Molecular Weight : 389.43 g/mol

The compound features a pyrazole ring, an amine group, and a tosyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The proposed mechanisms include:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which play critical roles in cellular signaling pathways related to cancer and diabetes .

- Antioxidant Activity : Pyrazole derivatives are known for their antioxidant properties, which may help in mitigating oxidative stress in cells.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research suggests that compounds with similar structures possess antimicrobial properties against various bacterial strains. The presence of the tosyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Synthesis and Evaluation

A significant study synthesized several derivatives of the parent compound, evaluating their biological activities. Among these derivatives, some displayed notable inhibitory effects on cancer cell lines with IC50 values ranging from 5 µM to 20 µM .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the pyrazole ring and substituents significantly affect the biological activity. For instance, the introduction of electron-withdrawing groups enhanced the inhibitory potency against PTPs .

Data Tables

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with functional group assembly (e.g., pyrazole core formation) followed by sequential coupling of substituents. Critical conditions include:

- Catalysts/Solvents : Use of sodium hydroxide (base) in dimethylformamide (DMF) for nucleophilic substitutions .

- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods confirm the compound’s structure and purity?

- 1H/13C NMR : Assigns proton environments (e.g., NH of acetamide at δ 8.2–8.5 ppm) and carbon backbone .

- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 534.2) and detects impurities .

- HPLC : Uses C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) .

Advanced Questions

Q. How can computational methods predict biological activity and guide experimental design?

- Molecular Docking : Predicts binding affinity to targets like kinases (e.g., EGFR) by simulating interactions with the pyrazole and tosyl groups .

- PASS Program : Estimates pharmacological profiles (e.g., anti-inflammatory or anticancer potential) based on structural motifs .

- Quantum Chemical Calculations : Optimizes reaction paths for derivative synthesis (e.g., substituent effects on transition states) .

Example workflow:

- Step 1 : Docking with AutoDock Vina to identify high-affinity conformers.

- Step 2 : MD simulations (GROMACS) to assess stability over 100 ns.

- Step 3 : Experimental validation via SPR (surface plasmon resonance) .

Q. How to resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic Analysis : Measure bioavailability using LC-MS/MS to identify metabolic instability (e.g., hepatic CYP450 degradation) .

- Structural Analogs : Compare analogs with modified substituents (Table 1) to isolate activity determinants .

Table 1 : Structural analogs and activity trends

| Analog Substituent | In vitro IC50 (µM) | In vivo Efficacy | Key Finding |

|---|---|---|---|

| -OCH3 (parent) | 0.45 | Low | Poor solubility |

| -CF3 | 0.32 | High | Enhanced lipophilicity |

| -NO2 | 1.20 | Moderate | Metabolic instability |

Q. What strategies enhance target selectivity in derivative design?

- Bioisosteric Replacement : Substitute the p-tolyl group with electron-deficient aromatics (e.g., 4-fluorophenyl) to reduce off-target binding .

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near the acetamide moiety to block non-specific interactions .

Q. How to address low yield in large-scale synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., tosylation) .

- DoE (Design of Experiments) : Optimize parameters like solvent ratio (DMF:H2O) and catalyst loading via response surface methodology .

Case Study : Scaling from 1g to 100g batch

- Issue : Yield drops from 75% to 50% due to poor mixing.

- Solution : Switch to a segmented flow reactor; yield stabilizes at 70% .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data via orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or inline IR spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.